Ethyl 1-(aminomethyl)cyclopentanecarboxylate
Overview
Description
Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of an ethyl ester group and an aminomethyl group attached to the cyclopentane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(aminomethyl)cyclopentanecarboxylate typically involves the reaction of cyclopentanecarboxylic acid with ethyl chloroformate to form the ethyl ester intermediate. This intermediate is then reacted with formaldehyde and ammonia to introduce the aminomethyl group . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(aminomethyl)cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 1-(aminomethyl)cyclopentanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(aminomethyl)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(aminomethyl)cyclohexanecarboxylate
- Ethyl 1-(aminomethyl)cyclobutanecarboxylate
- Ethyl 1-(aminomethyl)cyclopropanecarboxylate
Uniqueness
Ethyl 1-(aminomethyl)cyclopentanecarboxylate is unique due to its specific ring size and the presence of both an aminomethyl and an ethyl ester group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
ethyl 1-(aminomethyl)cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUKXMNTGXTIAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618701 | |
Record name | Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99065-34-6 | |
Record name | Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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